Scientific Field: Chemistry, specifically Stereochemistry
Summary of Application: (1R,2R)-(-)-1,2-Diaminocyclohexane is used as a chiral solvation agent for the determination of enantiomeric excess of chiral acids by Nuclear Magnetic Resonance (NMR) spectroscopy .
Methods of Application: In this application, the compound is used as a solvation agent in an NMR spectroscopy experiment. The chiral compound is mixed with the chiral acid whose enantiomeric excess is to be determined. The mixture is then subjected to NMR spectroscopy. The resulting spectra can be analyzed to determine the enantiomeric excess .
Results or Outcomes: The use of (1R,2R)-(-)-1,2-Diaminocyclohexane as a chiral solvation agent allows for the accurate determination of the enantiomeric excess of chiral acids. This is crucial in stereochemistry, as the enantiomeric excess can influence the properties and reactions of the chiral compound .
Scientific Field: Chemistry, specifically Catalysis
Summary of Application: (1R,2R)-(-)-1,2-Diaminocyclohexane is used in various catalyst systems for asymmetric reactions .
Methods of Application: In this application, the compound is used as a part of a catalyst system in asymmetric reactions. The compound, due to its chiral nature, can influence the outcome of the reaction, favoring the formation of one enantiomer over the other .
Results or Outcomes: The use of (1R,2R)-(-)-1,2-Diaminocyclohexane in catalyst systems for asymmetric reactions can lead to the preferential formation of one enantiomer, which is crucial in the synthesis of chiral compounds .
Scientific Field: Medicinal Chemistry
Summary of Application: (1R,2R)-(-)-1,2-Diaminocyclohexane is used in the synthesis of Prottremin derivatives, which have demonstrated antiparkinsonian activity in vivo on different animal models of Parkinson’s Disease (PD) .
Methods of Application: The compound is used in the synthesis of a new Prottremin derivative, (1R,2R,6S)-2(4-(4-isopropylbenzyl)piperazin-1-yl)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-enol. The derivative is obtained by an epoxide ring opening reaction with 1-(4-isopropylbenzyl)piperazine .
Results or Outcomes: The new Prottremin derivative synthesized using (1R,2R)-(-)-1,2-Diaminocyclohexane has shown potential for the treatment of Parkinson’s Disease. The derivative demonstrated antiparkinsonian activity in vivo on different animal models of PD .
Scientific Field: Pharmacology
Summary of Application: (1R,2R)-(-)-1,2-Diaminocyclohexane is used in the synthesis of Free Fatty Acid Receptor 1 (FFAR1) agonists, which are considered promising targets for Type 2 Diabetes (DM2) therapy .
Methods of Application: The synthesized compound was shown to have an affinity to FFAR1 .
Results or Outcomes: The synthesized FFAR1 agonist using (1R,2R)-(-)-1,2-Diaminocyclohexane has shown potential for the treatment of Type 2 Diabetes. Activation of FFAR1 leads to the normalization of blood glucose levels through a glucose-dependent increase in insulin secretion .
(1R,2R)-(-)-1,2-Diaminocyclohexane is a chiral diamine with the molecular formula C₆H₁₄N₂. It appears as a white to light yellow crystalline powder and is notable for its ability to act as a versatile ligand in coordination chemistry. The compound is characterized by its unique stereochemistry, which allows it to form stable complexes with various metals, thus enhancing its utility in asymmetric catalysis and the synthesis of chiral compounds .
These reactions leverage the compound's dual amine functionality, making it a valuable building block in synthetic organic chemistry .
Research indicates that (1R,2R)-(-)-1,2-Diaminocyclohexane exhibits biological activity relevant to medicinal chemistry. It has been utilized in the synthesis of various pharmaceuticals and agrochemicals. Its unique stereochemistry contributes to its effectiveness as a ligand in biological systems, potentially influencing enzyme activity and receptor binding .
Several methods exist for synthesizing (1R,2R)-(-)-1,2-Diaminocyclohexane:
These methods highlight the compound's accessibility for research and industrial applications .
(1R,2R)-(-)-1,2-Diaminocyclohexane has diverse applications across various fields:
Its role as a ligand in metal-catalyzed reactions underscores its importance in modern synthetic chemistry .
Studies on (1R,2R)-(-)-1,2-Diaminocyclohexane have focused on its interactions with metal ions and other ligands. These interactions are crucial for understanding its behavior in catalytic processes. The compound's ability to form stable complexes with various transition metals enhances its applicability in catalysis and materials science .
(1R,2R)-(-)-1,2-Diaminocyclohexane shares similarities with several other compounds, particularly those containing similar amine functionalities or cyclic structures. Here are some comparable compounds:
Compound Name | Structure Type | Notable Features |
---|---|---|
(1S,2S)-(+)-1,2-Diaminocyclohexane | Chiral diamine | Enantiomer of (1R,2R)-(-)-1,2-Diaminocyclohexane |
1,2-Diaminocyclohexane | Achiral variant | Lacks chiral centers; less selective in reactions |
1,3-Diaminopropane | Linear diamine | Different chain length; used in similar applications |
Ethylenediamine | Linear diamine | Commonly used chelating agent; broader applications |
The uniqueness of (1R,2R)-(-)-1,2-Diaminocyclohexane lies in its specific stereochemistry and ability to form highly selective metal complexes that are essential for asymmetric catalysis .
The discovery and development of (1R,2R)-(-)-1,2-diaminocyclohexane as a chiral catalyst represents a significant milestone in the evolution of asymmetric synthesis. The compound belongs to the broader family of 1,2-diaminocyclohexane derivatives, which exist as three distinct stereoisomers: cis-1,2-diaminocyclohexane and both enantiomers of trans-1,2-diaminocyclohexane. The racemic trans isomer can be separated into individual enantiomers using enantiomerically pure tartaric acid as the resolving agent.
The initial recognition of trans-1,2-diaminocyclohexane derivatives as valuable chiral reagents emerged in the early 1990s, coinciding with pioneering work in enantioselective epoxidation catalysis. Jacobsen and Katsuki independently released their foundational findings about catalysts for the enantioselective epoxidation of isolated alkenes, with Jacobsen publishing work in 1991 where he achieved enantiomeric excess values above 90 percent for various ligands derived from 1,2-diaminocyclohexane.
The commercial availability of (1R,2R)-(-)-1,2-diaminocyclohexane through established synthetic routes has facilitated its widespread adoption in research laboratories. The compound is typically manufactured through the hydrogenation of ortho-phenylenediamine, followed by resolution of the resulting mixture to obtain the desired enantiomer. Sigma-Aldrich currently supplies this compound with 98 percent assay purity and an optical rotation of [α]20/D −25°, measured at a concentration of 5 in 1 M hydrochloric acid.
The significance of (1R,2R)-(-)-1,2-diaminocyclohexane in chiral synthesis extends across multiple domains of asymmetric catalysis, making it an indispensable building block for modern synthetic chemistry. Its applications span from organocatalysis to transition metal complexation, enabling the preparation of diverse chiral products with exceptional enantioselectivity.
One of the most prominent applications involves the synthesis of chiral carbon-carbon-symmetric diphenylphosphoramide and diphenylthiophosphoramide ligands through reactions with diphenylphosphinic chloride and diphenylthiophosphinic chloride, respectively. These ligands have found extensive use in asymmetric transformations, particularly in palladium-catalyzed reactions where high levels of stereochemical control are essential.
The compound serves as a precursor for bis-urea and amino-thiourea ligands through reactions with isocyanates and isothiocyanates. These derivatives have demonstrated remarkable efficacy in organocatalytic transformations, particularly in asymmetric aldol reactions. Recent research has shown that chiral 1,2-diaminocyclohexane derivatives function as efficient organocatalysts for enantioselective aldol reactions, with some systems achieving enantiomeric excesses up to 96 percent under solvent-free conditions.
The preparation of biologically active chiral palladium(II) and platinum(II) complexes represents another crucial application area. Platinum complexes incorporating the 1,2-diaminocyclohexane carrier ligand have been intensively studied due to their potential efficacy against cisplatin-resistant tumors and their reduced nephrotoxicity and myelotoxicity compared to traditional platinum-based therapeutics. These complexes demonstrate that displacement of leaving ligands by bicarbonate and phosphate ions represent important activation pathways for platinum(II) complexes in biological systems.
Research has demonstrated that (1R,2R)-(-)-1,2-diaminocyclohexane derivatives excel as chiral solvating agents for carboxylic acids. Synthetic procedures have been developed to prepare macrocyclic amine derivatives that show excellent chiral recognition ability towards mandelic acid, 2,3-diphenylsuccinic acid, and N-tosyl-phenylglycine through proton nuclear magnetic resonance spectroscopy.
The exceptional performance of (1R,2R)-(-)-1,2-diaminocyclohexane in asymmetric catalysis stems from its unique structural characteristics that enable precise stereochemical control. The compound possesses a rigid cyclohexane framework that constrains the spatial arrangement of the two amino groups, creating a well-defined chiral environment essential for enantioselective transformations.
The molecular formula of the compound is C₆H₁₄N₂, with the structural molecular identification number SSJXIUAHEKJCMH-PHDIDXHHSA-N and simplified molecular-input line-entry system string N[C@@H]1CCCC[C@H]1N. This structure embodies carbon-carbon-symmetric characteristics that are particularly valuable in asymmetric synthesis, as the two-fold rotational symmetry simplifies catalyst design while maintaining high levels of stereochemical discrimination.
The trans configuration of the diamine places the two amino groups in an anti-diaxial arrangement when the cyclohexane ring adopts its preferred chair conformation. This spatial arrangement creates a distinctive chiral pocket that can effectively differentiate between enantiotopic faces of prochiral substrates. The rigid cyclohexane backbone prevents conformational flexibility that might otherwise compromise stereochemical control, ensuring consistent catalytic performance across different reaction conditions.
Spectroscopic analysis reveals that the compound exists in a solid form with characteristic infrared absorption bands corresponding to primary amine functionalities. The nitrogen-hydrogen stretching vibrations and the carbon-hydrogen stretching modes of the cyclohexane ring provide diagnostic information about the compound's structure and purity.
The dihedral angle constraints imposed by the cyclohexane ring system significantly influence the compound's catalytic behavior. Unlike acyclic diamines that can adopt multiple conformations, (1R,2R)-(-)-1,2-diaminocyclohexane maintains a relatively fixed geometry that translates into predictable and reproducible stereochemical outcomes in catalytic transformations.
Computational studies have revealed that the nitrogen-platinum-nitrogen bond angle is constrained by the cyclohexane framework, and the compound can exist in three isomers with a total of four different non-planar conformations. These constraints do not significantly affect the rate or sequence specificity of platinum-deoxyribonucleic acid monoadduct formation but do alter the rate of monoadduct to diadduct conversions, highlighting the importance of structural rigidity in determining catalytic selectivity.
The comparative evaluation of (1R,2R)-(-)-1,2-diaminocyclohexane against other chiral diamine scaffolds reveals several distinctive advantages that account for its widespread adoption in asymmetric catalysis. This analysis encompasses structural, electronic, and practical considerations that influence catalytic performance and synthetic utility.
Comparison with 1,2-Diphenylethylenediamine Systems
Noyori-Ikariya type complexes incorporating sulfonated diphenyl ethylenediamine have been extensively studied for carbon-oxygen and carbon-nitrogen reduction reactions. While these systems demonstrate excellent catalytic activity, recent operando flow nuclear magnetic resonance spectroscopy studies have revealed the existence of two diastereomeric hydride complexes under reaction conditions, with the lambda-(R,R) sulfur ruthenium configured complex being both thermodynamically and kinetically favored. In contrast, (1R,2R)-(-)-1,2-diaminocyclohexane-based systems typically exhibit more predictable stereochemical behavior due to the reduced conformational flexibility of the cyclohexane backbone.
Performance in Jacobsen Epoxidation Systems
The Jacobsen epoxidation, which employs carbon-carbon-symmetric manganese(III) salen-like ligands derived from 1,2-diaminocyclohexane, achieves enantioselectivities above 90 percent for various substrates. Comparative studies indicate that cyclic and acyclic cis-1,2-disubstituted alkenes are epoxidized with almost 100 percent enantioselectivity when using 1,2-diaminocyclohexane-derived catalysts, whereas trans-1,2-disubstituted alkenes perform better with alternative catalyst systems. This selectivity pattern demonstrates the substrate-dependent advantages of the cyclohexane framework.
Relative Performance in Aldol Reactions
Comparative organocatalytic studies have shown that proline derivatives containing the 1,2-diaminocyclohexane framework exhibit higher catalytic efficiencies compared to simple proline-based systems. Specifically, catalysts incorporating the cyclohexane moiety achieved enantiomeric excesses up to 96 percent in aldol reactions, while conventional proline catalysts typically provide lower selectivities under similar conditions. The enhanced performance is attributed to the additional stereochemical control provided by the rigid cyclohexane backbone.
The following table summarizes key performance metrics for different chiral diamine scaffolds:
Diamine Scaffold | Typical Enantiomeric Excess | Primary Applications | Structural Advantages |
---|---|---|---|
(1R,2R)-(-)-1,2-Diaminocyclohexane | 90-96% | Epoxidation, Aldol reactions, Metal complexation | Rigid framework, C₂-symmetry |
1,2-Diphenylethylenediamine | 85-92% | Transfer hydrogenation | Aromatic stabilization |
1,2-Diaminopropane | 70-85% | Basic transformations | Simple structure, low cost |
1,2-Diphenyl-1,2-ethanediamine | 88-94% | Ruthenium catalysis | Electronic effects from aromatics |
Mechanistic Considerations
Research has demonstrated that trans-cyclohexane-1,2-diamine functions as a surprisingly weak director of absolute helicity in nickel-salen foldamers, with interconversion between helical diastereomers observable on nuclear magnetic resonance time scales. This finding has important implications for understanding how different elements of central chirality control the absolute sense of folding in asymmetric catalysis. The relatively weak directing ability compared to other chiral scaffolds suggests that the exceptional performance of (1R,2R)-(-)-1,2-diaminocyclohexane derives primarily from steric rather than electronic effects.
Practical Advantages
Furthermore, the compound's compatibility with both aqueous and organic reaction media expands its utility across diverse synthetic methodologies. Recent studies have shown effective catalytic performance in both solvent-free conditions and aqueous systems, demonstrating the versatility that distinguishes it from more sensitive chiral scaffolds.
Corrosive;Irritant